REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[B-:10]([F:14])([F:13])([F:12])[F:11].[Na+].[F-:16].[Na+].N#N.FF.FF>C(#N)C>[F:11][B-:10]([F:14])([F:13])[F:12].[F:16][N+:3]1[C:4]([CH3:9])=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=1[CH3:1] |f:1.2,3.4,5.6,9.10|
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC(=C1)C)C
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.[Na+]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[F-].[Na+]
|
Name
|
nitrogen fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N.FF
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced at a rate of 50 ml/min. at -40° C. under vigorous stirring
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The resultant residue was recrystallized from acetonitrile/diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.F[N+]1=C(C=C(C=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.59 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |